![molecular formula C12H12BrN3OS B7537807 N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7537807.png)
N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide, also known as BMT-047, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazine derivatives and has been synthesized using various methods.
Wirkmechanismus
N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide inhibits the activity of PARP by binding to the catalytic domain of the enzyme. This binding prevents the enzyme from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death. N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide also inhibits the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been found to have both biochemical and physiological effects. Biochemically, it inhibits the activity of PARP, which leads to the accumulation of DNA damage and ultimately cell death. Physiologically, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide in lab experiments is its ability to inhibit the activity of PARP, which is important in cancer research. Another advantage is its anti-inflammatory properties, which make it a potential treatment for inflammatory diseases. One limitation of using N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide. One direction is to investigate its potential as a treatment for inflammatory diseases. Another direction is to investigate its potential as a treatment for cancer. Additionally, further research is needed to optimize the synthesis method of N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide to improve its yield and solubility. Finally, more research is needed to understand the mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide and its effects on cellular processes.
Synthesemethoden
N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide can be synthesized using various methods, including the reaction of 5-bromo-2-thiophenemethanol with N,N-dimethyl-2,5-dioxopyrrolidine-3-carboxamide in the presence of a base. Another method involves the reaction of 5-bromo-2-thiophenemethanol with N,N-dimethyl-2,5-dioxopyrrolidin-3-yl acetamide in the presence of a base. The yield of the compound using these methods ranges from 50% to 80%.
Wissenschaftliche Forschungsanwendungen
N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been shown to have potential therapeutic applications in various scientific research fields. It has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP) in cancer cells. This inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death. N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c1-8-5-15-10(6-14-8)12(17)16(2)7-9-3-4-11(13)18-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZDOWUHQVSJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)
![N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7537740.png)
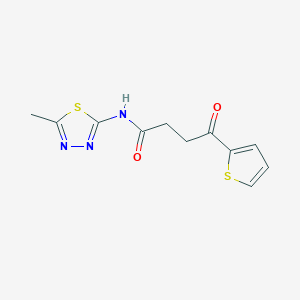
![4,10-Bis(3-hydroxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B7537758.png)
![3-[3-cyclopropyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537771.png)
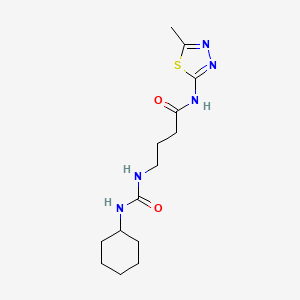
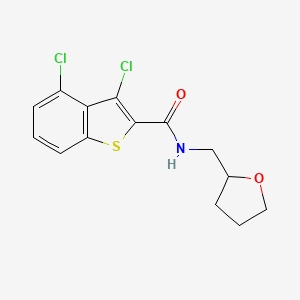

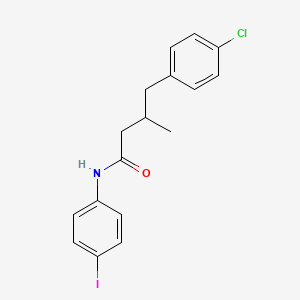
![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7537797.png)
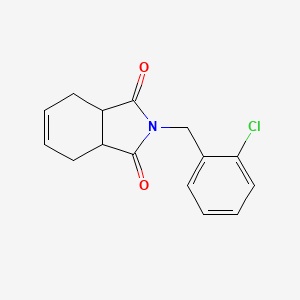
![[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7537812.png)
![3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7537814.png)
![N-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7537819.png)